N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)11-8-3-5-12-9(6-8)2-4-10-12/h2-6H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQLXFYILDQYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=NN2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Pyrazolo 1,5 a Pyridin 5 Yl Acetamide and Its Analogues
Direct Synthesis Approaches to N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide Core
The formation of the essential pyrazolo[1,5-a]pyridine (B1195680) ring system is the primary step in synthesizing the target compound and its analogues. This is typically achieved through cyclization and condensation reactions.
Cyclization strategies are highly effective for constructing the fused bicyclic system. nih.gov A prominent method involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or other electron-withdrawing olefins. organic-chemistry.org This reaction proceeds under metal-free conditions and provides a direct route to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org
Another key cyclization approach utilizes the reaction of N-aminopyridinium ylides. Phenyliodine(III) diacetate (PIDA) can mediate a regioselective cycloaddition of these ylides to electron-deficient alkenes, yielding a variety of multifunctionalized pyrazolo[1,5-a]pyridine structures under mild conditions. organic-chemistry.org
| Reaction Type | Reactants | Key Reagents/Conditions | Product | Reference |
| Oxidative [3+2] Cycloaddition | N-aminopyridines, α,β-unsaturated carbonyls | N-methylpyrrolidone (solvent), room temp. | Functionalized pyrazolo[1,5-a]pyridines | organic-chemistry.org |
| PIDA-Mediated Cycloaddition | N-aminopyridinium ylides, electron-deficient alkenes | Phenyliodine(III) diacetate (PIDA) | Multifunctionalized pyrazolo[1,5-a]pyridines | organic-chemistry.org |
Condensation reactions are a cornerstone for the assembly of related heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines, and the principles are applicable to the pyridine (B92270) analogues. nih.gov A frequently used strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is followed by a cyclization and dehydration step to form the fused ring system. nih.gov These reactions are often performed under acidic or basic conditions. nih.gov For instance, the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of sulfuric acid using acetic acid as a solvent has been reported to produce novel pyrazolo[1,5-a]pyrimidine (B1248293) analogues in high yields. researchgate.net The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the newly formed six-membered ring. nih.gov
| Reactant 1 | Reactant 2 (β-dicarbonyl equivalent) | Conditions | Significance | Reference |
| 5-Aminopyrazoles | 1,3-Diketones or Keto Esters | H₂SO₄, Acetic Acid | High-yielding synthesis of pyrazolo[1,5-a]pyrimidine analogues. researchgate.net | nih.govresearchgate.net |
| 3-Aminopyrazole | Isoflavone | Conventional Heating or Microwave Irradiation | Chemoselective synthesis of different diarylpyrazolo[1,5-a]pyrimidine isomers. nih.gov | nih.gov |
Advanced Synthetic Transformations for this compound Derivatives
Once the core scaffold is assembled, advanced synthetic methods are employed to introduce diverse functional groups and create a wide range of derivatives.
Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing complex molecules in a single step, which is advantageous for creating libraries of derivatives. mdpi.com For the related pyrazolo[1,5-a]pyrimidine system, a well-established MCR involves the three-component reaction of 3-amino-1H-pyrazoles with aldehydes and an activated methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This one-pot reaction proceeds through the formation of an imine intermediate, followed by nucleophilic attack and subsequent cyclization. nih.gov Rhodium(III)-catalyzed three-component reactions have also been developed, utilizing 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating to produce diverse products. nih.gov
| Reaction Type | Components | Catalyst/Conditions | Product Core | Reference |
| Three-Component Reaction | 3-Amino-1H-pyrazoles, Aldehydes, Activated Methylene Compounds | One-pot, often heated | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| Rh(III)-Catalyzed Annulation | 3-Aminopyrazoles, Aldehydes, Sulfoxonium ylides | Rh(III) catalyst, Microwave heating | Pyrazolo[1,5-a]pyrimidine | nih.gov |
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazolo[1,5-a]pyridine core. thieme-connect.com Palladium-catalyzed reactions, in particular, are extensively used to form new carbon-carbon and carbon-heteroatom bonds. thieme-connect.comnih.gov These methods typically start with a halogenated precursor, such as a 7-iodo-pyrazolo[1,5-a]pyridine, which can be prepared via regioselective lithiation followed by quenching with an iodine source. thieme-connect.com
Commonly employed cross-coupling reactions include:
Stille Coupling: Reacts the iodo-derivative with organostannanes (e.g., phenyl- or vinyltributylstannane) to introduce phenyl or vinyl groups. thieme-connect.com
Suzuki Coupling: Uses boronic acids (e.g., 4-fluorophenylboronic acid) to introduce aryl substituents. thieme-connect.com
Sonogashira Coupling: Couples terminal alkynes with the halo-scaffold to install alkynyl groups, a reaction crucial for extending carbon chains. nih.govencyclopedia.pub
Heck Coupling: Introduces vinyl groups at various positions on the ring. nih.gov
These reactions have significantly expanded the synthetic toolbox, allowing for the introduction of a wide array of functional groups to modulate the electronic and steric properties of the final compounds. thieme-connect.comnih.gov
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Example) | Introduced Group | Reference |
| Stille | 7-Iodopyrazolo[1,5-a]pyridine | Phenyltributylstannane | Pd(PPh₃)₄ | Phenyl | thieme-connect.com |
| Suzuki | 7-Iodopyrazolo[1,5-a]pyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Fluorophenyl | thieme-connect.com |
| Sonogashira | 4-Bromo-2-(trifluoromethyl)pyridine | Terminal Alkyne | Pd catalyst | Substituted Alkynyl | encyclopedia.pub |
Beyond cross-coupling, other methods are available for the specific functionalization of the pyrazolo[1,5-a]pyridine ring system. A flexible and efficient methodology for introducing substituents at the 7-position begins with the regioselective lithiation of the parent pyrazolo[1,5-a]pyridine, followed by reaction with an electrophile. thieme-connect.com For example, treatment with n-butyllithium and then 1,2-diiodoethane (B146647) yields 7-iodopyrazolo[1,5-a]pyridine, a key intermediate for the cross-coupling reactions mentioned previously. thieme-connect.com
Furthermore, direct C-H functionalization offers an atom-economical approach. A straightforward formylation at position 7 of pyrazolo[1,5-a]pyrazine (B3255129) derivatives (a related scaffold) has been reported, which can be hydrolyzed to the corresponding aldehyde, providing a handle for further transformations. researchgate.net Acetic acid and molecular oxygen have also been used to promote cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, providing an efficient, catalyst-free route to substituted pyrazolo[1,5-a]pyridines. acs.orgnih.gov
| Method | Position | Reagents | Resulting Functional Group | Reference |
| Regioselective Lithiation/Iodination | 7 | n-BuLi, then ICH₂CH₂I | Iodo | thieme-connect.com |
| Cross-Dehydrogenative Coupling | Various | N-amino-2-iminopyridine, 1,3-dicarbonyl, AcOH, O₂ | Varied substituents | acs.orgnih.gov |
| Formylation (on pyrazolo[1,5-a]pyrazine) | 7 | N,N,N′,1,1,1-Hexamethylsilanecarboximidamide | Formyl (after hydrolysis) | researchgate.net |
Functionalization and Derivatization at Peripheral Positions
Modifications of the Acetamide (B32628) Side Chain
The acetamide side chain of pyrazolo[1,5-a]pyridine analogues is a critical site for modification to fine-tune the pharmacological properties of these molecules. Research into the closely related pyrazolo[1,5-a]pyrimidine acetamides, which serve as a valuable model, has demonstrated that alterations to this side chain significantly impact biological activity. nih.gov
In one such study, a library of analogues of DPA-713, a well-known pyrazolo[1,5-a]pyrimidine acetamide, was synthesized to investigate the effects of amending the N,N-diethylacetamide moiety. Modifications included the substitution of the ethyl groups with other alkyl or functionalized groups. These changes were found to influence the functional activity of the compounds, even while maintaining high affinity for their biological target, the translocator protein (TSPO). For example, replacing the diethyl groups with larger or more complex amine fragments via standard amidation reactions from a carboxylic acid intermediate can lead to derivatives with altered potency and efficacy. nih.gov
The general synthetic route to achieve these modifications often starts with a carboxylic acid derivative of the pyrazolo[1,5-a]pyridine core. This intermediate can be activated and then reacted with a diverse range of amines to generate a library of amide analogues. This approach allows for systematic exploration of the structure-activity relationship (SAR) associated with the acetamide portion of the molecule.
Table 1: Examples of Side Chain Modifications on a Pyrazolo[1,5-a]pyrimidine Core (Illustrative examples based on described synthetic strategies)
| Entry | R¹ Group (Amine) | Resulting Side Chain | Synthetic Method |
| 1 | Diethylamine | -C(O)N(CH₂CH₃)₂ | Amidation |
| 2 | Morpholine (B109124) | -C(O)N(CH₂CH₂)₂O | Amidation |
| 3 | 4-Hydroxypiperidine | -C(O)N(CH₂)₄CHOH | Amidation |
| 4 | N-tert-butylpiperazine | -C(O)N(CH₂CH₂)₂N-tBu | Amidation |
This table illustrates common amine substitutions on a pyrazolo[1,5-a]pyrimidine-2-carboxylic acid intermediate to generate diverse amide side chains, a strategy applicable to the pyridyl analogue.
Introduction of Substituents on the Pyrazolo[1,5-a]pyridine Core
The biological activity of pyrazolo[1,5-a]pyridines can be extensively modulated by introducing various substituents onto the core bicyclic ring system. nih.gov Synthetic chemists employ a range of strategies to achieve this functionalization, thereby creating diverse libraries of compounds for biological screening. The ability to place different chemical groups at specific positions allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. nih.gov
Common methods for core functionalization include:
Palladium-catalyzed cross-coupling reactions: Techniques like Suzuki and Buchwald-Hartwig couplings are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov For instance, a halogenated pyrazolo[1,5-a]pyridine can be coupled with a wide variety of boronic acids (Suzuki) or amines (Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino substituents. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The pyrazolo[1,5-a]pyrimidine core has positions that are reactive towards nucleophiles, particularly when activated by electron-withdrawing groups. For example, a chlorine atom at position 7 is highly reactive and can be readily displaced by nucleophiles like morpholine in the presence of a base. nih.gov
Condensation Reactions: The fundamental synthesis of the pyrazolo[1,5-a]pyridine ring often allows for the incorporation of substituents from the starting materials. For example, condensing substituted 5-aminopyrazoles with various β-dicarbonyl compounds can introduce diversity onto the pyrimidine (B1678525) portion of the molecule. nih.gov
Oxidative Halogenation: Halogens can be introduced onto the core structure to serve as handles for further functionalization. A one-pot cyclization-halogenation method has been developed for the related pyrazolo[1,5-a]pyrimidines, using reagents like sodium halides and potassium persulfate to install iodine, bromine, or chlorine atoms. nih.gov
These strategies enable the synthesis of polysubstituted pyrazolo[1,5-a]pyridines, which is crucial for developing structure-activity relationships (SAR) and optimizing drug candidates. nih.govnih.gov
Olefin Metathesis Applications in Derivative Synthesis
Olefin metathesis is a powerful carbon-carbon bond-forming reaction with wide applications in modern organic synthesis, including the formation of complex ring systems. However, based on a review of the current literature, the application of olefin metathesis, such as ring-closing metathesis (RCM), for the direct synthesis of the pyrazolo[1,5-a]pyridine core or its immediate derivatives is not a commonly reported strategy. The primary synthetic routes documented for this scaffold rely on cycloaddition and condensation reactions. sci-hub.senih.gov While olefin metathesis is a versatile tool for creating cyclic structures, its application appears to be limited in this specific heterocyclic family to date. Further research may explore its potential for synthesizing novel, complex analogues containing macrocyclic or spirocyclic systems fused to the pyrazolo[1,5-a]pyridine core.
Regioselective Synthesis and Isomer Control
The regioselective synthesis of substituted pyrazolo[1,5-a]pyridines is a significant challenge, as many traditional methods can lead to mixtures of isomers, complicating purification and limiting access to specific target molecules. sci-hub.se The development of methods that provide precise control over the placement of substituents is therefore of high importance. sci-hub.senih.gov
The classic approach to the pyrazolo[1,5-a]pyridine core involves a 1,3-dipolar cycloaddition between an N-aminopyridinium salt and an alkyne. sci-hub.se A major drawback of this method is the lack of regiocontrol when using unsymmetrically substituted pyridinium (B92312) salts, which results in the formation of multiple regioisomers. sci-hub.se
To address this, several modern, regioselective methods have been developed:
TEMPO-Mediated [3+2] Annulation-Aromatization: A protocol using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been developed for the reaction between N-aminopyridines and α,β-unsaturated compounds. This method provides multisubstituted pyrazolo[1,5-a]pyridines in good yields with high and predictable regioselectivity. nih.gov
Oxidative [3+2] Cycloaddition: The reaction of N-aminopyridines with electron-withdrawing olefins or α,β-unsaturated carbonyl compounds can proceed under metal-free conditions to give functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org Another approach uses PIDA (phenyliodine diacetate) to mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org
Divergent Synthesis from a Common Intermediate: Researchers have developed synthetic pathways that allow for the selective formation of either pyrazolo[1,5-a]pyridines or their imidazo[1,5-a]pyridine (B1214698) isomers from a single common intermediate, offering complete regiocontrol. sci-hub.se This method represents a significant advantage over non-regioselective approaches. sci-hub.se
For the related pyrazolo[1,5-a]pyrimidinone scaffold, distinct synthetic routes have been established to afford either the pyrimidin-7-one or the pyrimidin-5-one regioisomer exclusively, highlighting the importance of reaction conditions and choice of electrophile in controlling isomer formation. acs.org These principles of controlling regioselectivity are central to the efficient and targeted synthesis of complex heterocyclic compounds.
Table 2: Comparison of Regioselective Synthetic Methods
| Method | Reactants | Reagents/Conditions | Key Advantage |
| TEMPO-Mediated Annulation | N-aminopyridines + α,β-unsaturated compounds | TEMPO | High and predictable regioselectivity nih.gov |
| PIDA-Mediated Cycloaddition | N-aminopyridinium ylides + electron-deficient alkenes | PIDA | Provides multifunctionalized products organic-chemistry.org |
| Oxidative [3+2] Cycloaddition | N-aminopyridines + α,β-unsaturated carbonyls | Metal-free, N-methylpyrrolidone | Avoids metal catalysts organic-chemistry.org |
| Divergent Synthesis | 2-methylketopyridines | Multi-step sequence | Complete regiocontrol over substitution pattern sci-hub.se |
Sustainable and Green Chemistry Aspects in Synthetic Protocols
In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceuticals and fine chemicals, including heterocyclic scaffolds like pyrazolo[1,5-a]pyridine. benthamdirect.com The goal is to develop protocols that are more environmentally friendly, efficient, and safer.
Several green approaches have been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines and their analogues:
Cross-Dehydrogenative Coupling (CDC): An efficient method for synthesizing substituted pyrazolo[1,5-a]pyridines involves a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. This reaction is promoted by acetic acid and uses molecular oxygen as the oxidant, making it a green protocol due to its high atom efficiency. acs.org
Metal-Free Conditions: The oxidative [3+2] cycloaddition of N-aminopyridines can be performed under metal-free conditions, which avoids the use of potentially toxic and expensive metal catalysts. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. nih.gov For example, the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been achieved via a solvent-free condensation reaction under microwave irradiation, followed by a second cyclization step. nih.gov
Ultrasonic Irradiation: Sonochemistry offers another energy-efficient alternative to conventional heating. A green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilizes ultrasonic irradiation in an aqueous ethanol (B145695) medium, minimizing the use of volatile organic solvents. bme.hu
Structure Activity Relationship Sar Investigations of N Pyrazolo 1,5 a Pyridin 5 Yl Acetamide Analogues
Elucidation of Key Structural Features for Biological Activity
The biological activity of N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide analogues is fundamentally linked to their core structural components: the fused pyrazolo[1,5-a]pyridine (B1195680) ring system and the N-acetamide side chain.
The pyrazolo[1,5-a]pyridine scaffold serves as a rigid, planar framework that correctly orients the substituents for optimal interaction with biological targets. nih.gov This fused bicyclic system is a key element in a variety of biologically active molecules, including antagonists of the corticotropin-releasing factor 1 (CRF1) receptor and inhibitors of herpes virus replication. nih.govnih.gov The synergistic effect of the fused pyrazole (B372694) and pyridine (B92270) moieties is thought to contribute to the potent pharmacology of this class of compounds. nih.gov The structural rigidity and aromatic nature of the core are essential for establishing specific binding interactions, such as π-π stacking, with target proteins. nih.gov
The acetamide (B32628) group is another critical feature for the biological activity of these analogues. While much detailed research has focused on the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, important parallels can be drawn. For instance, in pyrazolo[1,5-a]pyrimidine-based ligands for the translocator protein (TSPO), the acetamide position was found to be highly tolerant of various N-alkyl substitutions, allowing for the modulation of physicochemical properties without sacrificing binding affinity. nih.govwustl.edu Similarly, for certain pyrazole derivatives, the aliphatic amide pharmacophore was identified as being crucial for their antimicrobial activities. nih.gov In the context of this compound analogues, the acetamide moiety likely participates in crucial hydrogen bonding interactions with target residues, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).
Positional and Substituent Effects on Biological Potency and Selectivity
The potency and selectivity of this compound analogues are highly sensitive to the nature and position of substituents on both the heterocyclic core and the acetamide side chain. nih.govnih.gov
Substitutions on the Pyrazolo[1,5-a]pyridine Ring: Modifications at various positions of the bicyclic core have been shown to dramatically influence biological activity.
Position C3: In a series of pyrazolo[1,5-a]pyridine-based antiherpetic agents, the substituent at the C3 position was found to be a significant determinant of antiviral activity. nih.gov Alterations affecting the basicity and spatial orientation of the heteroatom in the C3 substituent led to significant changes in potency. nih.gov
Position C7: For pyrazolo[1,5-a]pyridine derivatives acting as CRF1 receptor antagonists, the presence of a substituted phenyl group at the C7 position was a key feature for high-affinity binding. nih.gov
Substitutions on the Acetamide Moiety: The N-acetamide group offers a versatile point for modification to fine-tune the pharmacological profile. Studies on the closely related pyrazolo[1,5-a]pyrimidine acetamides targeting the translocator protein (TSPO) have provided valuable SAR insights. It was found that the acetamide nitrogen could be substituted with various alkyl groups. nih.gov
N-Alkyl Substitutions: Straight-chain alkyl groups of up to five carbons were well-tolerated and, in some cases, resulted in affinities comparable to or better than the reference compounds. nih.gov
Branched vs. Straight Chains: Branching in the N-alkyl substituents generally led to a decrease in binding affinity when compared to straight-chain analogues with a similar number of carbon atoms. nih.gov
The following table summarizes the observed effects of substituents on the activity of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine analogues.
| Scaffold Position | Substituent/Modification | Observed Effect on Biological Activity | Target/Activity | Reference(s) |
| Pyrazolo[1,5-a]pyridine | ||||
| C3 | Altered heteroatom basicity and orientation | Significant changes in antiviral potency | Herpes Virus | nih.gov |
| C7 | Substituted phenyl group | Essential for high-affinity binding | CRF1 Receptor | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | ||||
| Acetamide Nitrogen | N-alkyl chains (1-5 carbons) | Maintained or improved binding affinity | TSPO | nih.gov |
| Acetamide Nitrogen | Branched N-alkyl chains | Diminished affinity vs. straight chains | TSPO | nih.gov |
| Side Chain | Alkyl ether chain modification | Important for functional activity, little effect on affinity | TSPO | nih.gov |
| C5 | 2,5-difluorophenyl-substituted pyrrolidine | Increased Trk inhibition activity | Trk Kinase | mdpi.comresearchgate.net |
Stereochemical Influences on Molecular Interactions
Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are inherently chiral. For this compound analogues, the introduction of stereocenters can lead to enantiomers with significantly different biological activities, potencies, and selectivities.
While specific studies detailing the chiral separation and differential activity of this compound enantiomers are not extensively documented in the provided literature, the principles of stereoselectivity are well-established. For related heterocyclic structures, such as pyrazolo[1,5-a]pyrimidine-based macrocycles, the conformational rigidity imposed by the structure, which can be influenced by chiral centers, is considered advantageous for improving binding affinity and selectivity. mdpi.com The precise three-dimensional arrangement of atoms and functional groups dictates the complementarity between the ligand and the binding site of a protein. Therefore, even minor changes in stereochemistry can alter key interactions like hydrogen bonds or hydrophobic contacts, leading to a profound impact on molecular recognition and subsequent biological response. Further investigation into the stereochemical aspects of this compound analogues is warranted to fully exploit the therapeutic potential of this scaffold.
Conformational Analysis and its Correlation with Observed Activities
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound analogues, the fused pyrazolo[1,5-a]pyridine core provides a structurally rigid scaffold that limits the number of accessible conformations. nih.gov This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach has been successfully applied to classes of compounds containing the pyrazolo[1,5-a]pyridine scaffold, providing valuable blueprints for the design of new, more potent, and selective ligands. nih.gov
A study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as selective phosphodiesterase 4 (PDE4) inhibitors led to the development of a five-point pharmacophore model with the hypothesis AHHRR. nih.gov This model identified the following features as crucial for inhibitory activity:
One Hydrogen Bond Acceptor (A)
Two Hydrophobic Groups (H)
Two Aromatic Rings (R)
Docking studies accompanying this model revealed that the aromatic rings (R) engaged in π-π stacking interactions with phenylalanine and histidine residues in the active site, while key hydrogen bonds were formed with residues such as asparagine and glutamine. nih.gov Another pharmacophore model developed for NADPH oxidase 4 (Nox4) inhibitors also successfully identified active compounds possessing the pyrazolo[1,5-a]pyridine scaffold, featuring a similar combination of hydrogen bond acceptors and donors, aromatic rings, and a hydrophobic group. researchgate.net
These models establish clear ligand design principles. New analogues of this compound should ideally incorporate these pharmacophoric features in the correct spatial orientation to maximize their interaction with the intended biological target. This involves the strategic placement of aromatic and hydrophobic substituents on the pyrazolo[1,5-a]pyridine core and ensuring the acetamide group is positioned to act as a key hydrogen bonding element.
| Pharmacophore Feature | Description | Role in Binding | Reference(s) |
| Aromatic Ring (R) | Aromatic moieties, typically the core itself and substituents | π-π stacking interactions with aromatic amino acid residues (e.g., Phe, His) | nih.gov |
| Hydrophobic Group (H) | Non-polar, lipophilic groups | van der Waals and hydrophobic interactions within the binding pocket | nih.gov |
| Hydrogen Bond Acceptor (A) | An atom with a lone pair of electrons (e.g., carbonyl oxygen) | Forms hydrogen bonds with donor groups on the target protein (e.g., Asn, Gln) | nih.gov |
Mechanistic Studies in the Context of N Pyrazolo 1,5 a Pyridin 5 Yl Acetamide Research
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core, central to N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide, is achieved through various strategic pathways. Mechanistic studies have focused on understanding the intricate steps that govern the formation of this fused heterocyclic system. Two prominent mechanisms include cross-dehydrogenative coupling and [3+2] cycloaddition reactions.
One efficient method involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. A plausible mechanistic pathway for this reaction begins with the activation of N-amino-2-iminopyridine through proton transfer from acetic acid. This activation facilitates the nucleophilic addition of the enol form of a β-dicarbonyl substrate. The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen to form an intermediate, which subsequently cyclizes and loses a water molecule to yield the final pyrazolo[1,5-a]pyridine product acs.org. An alternative pathway suggests that dehydration and cyclization of the initial adduct may precede the final oxidative dehydrogenation step. This green chemistry approach is valued for its high atom economy and avoidance of harsh reagents acs.org.
Another widely utilized and popular route for synthesizing the pyrazolo[1,5-a]pyridine scaffold is the intermolecular [3+2] cycloaddition reaction. This mechanism involves the reaction of N-iminopyridinium ylides, which act as three-atom components, with dipolarophiles such as alkynes and alkenes acs.orgorganic-chemistry.org. A catalyst-free, sonochemical approach has also been developed for the [3+2] cycloaddition of alkyne and alkene derivatives with 2-imino-1H-pyridin-1-amines, offering a scalable method for producing polysubstituted pyrazolo[1,5-a]pyridines acs.org. The regioselectivity and structure of the products from these cycloaddition reactions have been confirmed through techniques like X-ray single-crystal analysis acs.org.
Molecular Mechanisms of Biological Action of this compound Analogues (Preclinical Focus)
Analogues of this compound, particularly those based on the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, have been the subject of extensive preclinical research to elucidate their molecular mechanisms of action. These studies reveal that the compounds interact with specific biological targets, primarily enzymes and receptors, leading to the modulation of cellular signaling pathways.
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores are recognized as "privileged scaffolds" in medicinal chemistry, capable of acting as ATP-competitive inhibitors within the ATP-binding pocket of various protein kinases nih.govrsc.org.
Protein Kinase Inhibition: Analogues have demonstrated potent inhibitory activity against several families of protein kinases implicated in cancer and inflammatory diseases.
Phosphoinositide 3-Kinases (PI3Ks): A series of pyrazolo[1,5-a]pyridine derivatives were identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ bohrium.com. One compound, 20e (IHMT-PI3K-315) , displayed IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively bohrium.com. Similarly, pyrazolo[1,5-a]pyrimidine derivatives bearing benzimidazole (B57391) substituents have been developed as highly potent and selective inhibitors of PI3Kδ, with the lead compound CPL302415 showing an IC₅₀ of 18 nM mdpi.com. The mechanism involves the morpholine (B109124) ring of the inhibitor forming a critical hydrogen bond with Val-828 in the hinge region of the enzyme's active site nih.govnih.gov. Another series of pyrazolo[1,5-a]pyridines showed selectivity for the p110α isoform of PI3K, with compound 5x having an IC₅₀ of 0.9 nM uq.edu.au.
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine framework is essential for Trk inhibition. The N1 atom of the scaffold forms a crucial hydrogen bond with the Met592 residue in the hinge region of the kinase, influencing binding affinity mdpi.com. Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have shown potent activity, with IC₅₀ values ranging from 1 to 100 nM against TrkA mdpi.com.
Cyclin-Dependent Kinases (CDKs): Pyrazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of CDK2 and TRKA nih.gov. Other analogues have shown potent inhibition of CDK5, with IC₅₀ values as low as 0.226 µM researchgate.net.
p38 Kinase: Pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways researchgate.net.
| Compound/Analogue Series | Target Kinase | Potency (IC₅₀) | Key Mechanistic Insight |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine (5x) | PI3K (p110α) | 0.9 nM | Selective for p110α isoform. |
| Pyrazolo[1,5-a]pyrimidine (CPL302415) | PI3Kδ | 18 nM | Forms H-bond with Val-828 in the hinge region. |
| Pyrazolo[1,5-a]pyridine (IHMT-PI3K-315) | PI3Kγ / PI3Kδ | 4.0 nM / 9.1 nM | Potent dual inhibitor. |
| Macrocyclic Pyrazolo[1,5-a]pyrimidines | TrkA | 1 - 100 nM | Forms H-bond with Met592 in the hinge region. |
| Pyrazolo[1,5-a]pyrimidine (Compound 5b) | CDK5 | 0.226 µM | Inhibits cyclin-dependent kinase involved in cell cycle. |
Phosphodiesterase (PDE) Inhibition: Research has explored the development of pyrazolo[1,5-a]pyridine derivatives as phosphodiesterase inhibitors, starting from the nonselective PDE inhibitor Ibudilast [1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one]. Structure-activity relationship studies on 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones revealed that specific substitutions could confer selectivity for PDE3 or PDE4 isoforms nih.gov.
PDE3 Inhibition: The pyridazinone lactam functionality was found to be a critical determinant for PDE3-inhibitory activity nih.gov.
PDE4 Inhibition: PDE4 inhibition is strongly enhanced by introducing a hydrophobic substituent at the pyridazinone N(2) position and a methoxy (B1213986) group at the C-7' position of the pyrazolo[1,5-a]pyridine ring. Moving the pyridazinone ring connection from the C-3' to the C-4' position of the pyrazolopyridine core also strongly enhances PDE4 inhibition nih.gov. A separate series of pyrazolo[1,5-a]-1,3,5-triazines were developed as potent PDE4 inhibitors, with compounds showing IC₅₀ values as low as 11 nM nih.gov.
Urease Inhibition: While pyrazole (B372694) derivatives have been investigated as urease inhibitors, direct studies on this compound or its close analogues for urease inhibition are not extensively reported in the reviewed literature nih.gov. Research on other heterocyclic scaffolds, such as quinazolinones, has shown potent urease inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range researchgate.net. This suggests that nitrogen-rich heterocyclic compounds have potential in this area, but specific mechanistic data for the pyrazolo[1,5-a]pyridine scaffold is pending.
Analogues based on the pyrazolo[1,5-a]pyridine and pyrimidine cores have been shown to bind to several G-protein coupled receptors (GPCRs) and nuclear receptors, acting as antagonists or modulators.
Neuropeptide Y (NPY) Y1 Receptor: A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated as NPY Y1 receptor antagonists. High binding affinity was achieved with specific substitutions at the C3 and C7 positions of the pyrimidine ring. The lead compound, 2f (CP-671906) , effectively inhibited NPY-induced physiological responses in animal models, suggesting a role for Y1 receptor antagonism in regulating blood pressure and food intake nih.gov.
Estrogen Receptor (ER): Pyrazolo[1,5-a]pyrimidines have been investigated as ligands for the estrogen receptor. By modifying the pattern of hydroxyl substitution on the scaffold, researchers have been able to define the orientation most favorable for ER binding, indicating their potential as receptor modulators researchgate.net.
Benzodiazepine Receptor (BZR) / GABA-A Receptor: Studies on pyrazolo[1,5-a]pyrimidines have explored their affinity for the benzodiazepine binding site on the GABA-A receptor. Some compounds show anxiolytic-like effects. A comparison of pyrazolo[1,5-a]pyrimidines with pyrazolo[5,1-c] acs.orgnih.govnih.govtriazines as ligands for GABA-A receptor subtypes has been conducted to understand the structural requirements for binding and selectivity researchgate.net.
The enzymatic inhibition and receptor binding activities of pyrazolo[1,5-a]pyridine and pyrimidine analogues translate into significant effects on cellular pathways, particularly those governing cell proliferation and survival.
Cell Cycle Perturbation: Several studies have demonstrated that these compounds can interfere with the progression of the cell cycle. One pyrazolo[1,5-a]pyridine derivative was shown to cause an accumulation of MCF-7 breast cancer cells in the G1 phase of the cell cycle, indicating a role in disrupting mitotic progression nih.gov. In another study, pyrazolo[1,5-a]pyrimidine derivatives 6s and 6t caused a notable arrest of RFX 393 cancerous cells in the G0–G1 phase. The percentage of treated cells in this phase increased to over 78%, compared to 57% in the control group, with a corresponding decrease in the S and G2/M phase populations nih.gov. This cell cycle block is consistent with the inhibition of CDKs, which are crucial regulators of cell cycle transitions nih.gov.
Apoptosis Induction: The antiproliferative activity of these compounds is often linked to the induction of programmed cell death, or apoptosis. The inhibition of key survival kinases like PI3K and Trk can disrupt downstream signaling pathways, such as the PI3K-AKT pathway, ultimately leading to the suppression of tumor cell proliferation and the induction of apoptosis nih.govnih.gov. The investigation of compounds 6s and 6t confirmed that their cytotoxic effects are exerted through both cell cycle arrest and the promotion of apoptosis nih.gov.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target receptor, such as a protein or enzyme. This simulation helps to elucidate the binding mode and affinity of the molecule, providing a rationale for its biological activity. For derivatives of the pyrazolo[1,5-a]pyridine (B1195680) class, docking studies are instrumental in understanding how they interact with specific biological targets.
The process involves placing the three-dimensional structure of the ligand into the binding site of a receptor and calculating the most stable binding conformations, or "poses." The stability is often estimated using a scoring function that calculates the binding free energy. A lower binding energy typically indicates a more stable and potent ligand-receptor complex.
In studies of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, molecular docking has been successfully used to predict interactions with various enzymes, including cyclooxygenases (COX) and kinases. arabjchem.orgbohrium.com These simulations can identify key molecular interactions, such as:
Hydrogen Bonds: Crucial for anchoring the ligand within the active site.
Hydrophobic Interactions: Contribute significantly to binding affinity.
Pi-Pi Stacking: Occurs between aromatic rings of the ligand and receptor.
For instance, docking simulations of pyrazolo[1,5-a]pyrimidine-pyridine hybrids into the COX-2 active site have helped explain their anti-inflammatory activity by revealing specific interactions with key amino acid residues. bohrium.com Although specific docking studies for N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide are not widely published, this methodology is a standard and essential step in evaluating the potential of any new compound based on the pyrazolo[1,5-a]pyridine scaffold.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic descriptors that govern a molecule's stability and reactivity.
For pyrazolo[1,5-a]pyridine derivatives, quantum chemical calculations can determine several key parameters that correlate with experimental observations. researchgate.net A study on various heterocyclic compounds, including a pyrazolo[1,5-a]pyridine derivative, used these calculations to correlate electronic properties with corrosion inhibition efficiency, demonstrating the predictive power of this approach. researchgate.net
Key parameters calculated include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons to an acceptor.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity to accept electrons.
Energy Gap (ΔE = ELUMO – EHOMO): This value is an indicator of molecular reactivity. A smaller energy gap suggests that the molecule is more reactive.
Dipole Moment (μ): Measures the polarity of the molecule, which can influence its solubility and binding interactions.
| Parameter | Significance |
|---|---|
| EHOMO | Indicates electron-donating ability; higher values suggest stronger donation. |
| ELUMO | Indicates electron-accepting ability; lower values suggest stronger acceptance. |
| Energy Gap (ΔE) | Predicts chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Dipole Moment (μ) | Reflects the distribution of charge and polarity of the molecule. |
| Global Hardness (η) | Measures resistance to change in electron distribution; related to the energy gap. |
These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in a biological system and for designing derivatives with tailored electronic characteristics. researchgate.net
In Silico Prediction of Biological Activities and Selectivity Profiles
In silico methods encompass a broad range of computational tools used to predict the biological effects of a compound before it is tested in a lab. This includes the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (ADMET). For scaffolds like pyrazolo[1,5-a]pyridine, these predictions are vital for filtering out compounds that are likely to fail later in the drug development pipeline.
Standard in silico analyses for drug candidates often involve assessing:
Physicochemical Properties: Calculating properties like molecular weight, logP (lipophilicity), and topological polar surface area (TPSA).
Pharmacokinetic (ADME) Properties: Predicting outcomes such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govresearchgate.net
Toxicity Risks: Flagging potential liabilities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or carcinogenicity. nih.govresearchgate.net
These predictions are often based on established models and rules derived from large datasets of known drugs. For the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, extensive in silico ADMET studies have confirmed that many derivatives possess favorable drug-like properties, including high predicted GI absorption and negative carcinogenicity tests. nih.govresearchgate.net Such analyses are fundamental for prioritizing which pyrazolo[1,5-a]pyridine derivatives should be synthesized for further investigation.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. A molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape, or conformation, to fit into a receptor's binding site.
Conformational analysis explores the range of possible shapes a molecule can adopt by rotating its single bonds and calculates the energy associated with each conformation. This helps identify low-energy, stable conformations that are likely to be biologically relevant.
Molecular dynamics (MD) simulations go a step further by simulating the movement of every atom in the molecule and its environment (e.g., the target protein and surrounding water molecules) over time. This powerful technique can:
Assess the stability of a ligand-receptor complex predicted by docking.
Reveal how the protein and ligand structures change and adapt to each other upon binding.
Calculate binding free energies with higher accuracy than docking scoring functions.
While specific MD simulation studies on this compound are not prominent in the literature, this technique has been applied to investigate other pyrazolo-fused systems. For example, MD simulations have been used to study pyrazolo[3,4-d]pyrimidine derivatives, confirming the stability of the ligand within the enzyme active site and validating the interactions observed in docking studies. hilarispublisher.com This approach is critical for confirming that a proposed binding mode is stable and persistent over time.
Chemo-informatics Analysis for Druglikeness and Scaffold Optimization
Chemo-informatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds. A key application in drug discovery is the assessment of "druglikeness," which evaluates whether a compound possesses the physical and chemical properties consistent with known oral drugs. This analysis helps in optimizing a chemical scaffold to improve its chances of becoming a successful drug.
One of the most common tools for this analysis is Lipinski's Rule of Five, which identifies properties common among orally active drugs. Studies on related pyrazolo[1,5-a]pyrimidine compounds routinely evaluate these and other parameters to ensure they fall within acceptable ranges for druglikeness. nih.govresearchgate.net
| Parameter | Description | Favorable Range (Typical) |
|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts drug transport properties. | < 140 Å2 |
| Number of Rotatable Bonds (nRotb) | Influences conformational flexibility and bioavailability. | ≤ 10 |
By analyzing these properties, chemists can make strategic modifications to the pyrazolo[1,5-a]pyridine scaffold—such as adding or removing specific functional groups—to optimize its druglikeness profile without compromising its biological activity. This iterative process of computational analysis and chemical synthesis is a cornerstone of modern scaffold optimization.
Advanced Analytical Characterization in N Pyrazolo 1,5 a Pyridin 5 Yl Acetamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the connectivity and stereochemistry of the molecule.
While specific spectral data for this compound is not widely published, analysis of the parent compound, pyrazolo[1,5-a]pyridine (B1195680), and its substituted derivatives provides a strong basis for predicting its spectral features. The pyrazolo[1,5-a]pyridine core gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. For instance, in various synthesized 7-amino-6-cyano-pyrazolo[1,5-a]pyridine derivatives, the pyridine (B92270) H-4 proton typically appears as a singlet around δ 7.1-7.2 ppm. acs.orgacs.org The introduction of the acetamide (B32628) group at the C-5 position would be expected to significantly influence the chemical shifts of the neighboring protons and carbons.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), would be used to definitively assign proton and carbon signals and confirm the substitution pattern on the heterocyclic ring. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazolo[1,5-a]pyridine Derivatives
| Compound/Fragment | Proton/Carbon | Chemical Shift (δ, ppm) | Reference |
| 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | H-4 (pyridine) | 7.20 (s) | acs.org |
| C-6 (pyridine) | 75.4 | acs.org | |
| NH₂ | 7.76 (s) | acs.org | |
| CH₃ (C-2) | 2.62 (s) | acs.org | |
| 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Dimethyl Ester | H-4 (pyridine) | 7.16 (s) | acs.org |
| C-6 (pyridine) | 77.01 | acs.org | |
| NH₂ | 8.43 (s) | acs.org | |
| OCH₃ | 3.82, 3.84, 3.95 (s) | acs.org |
Note: Data is for illustrative purposes from related compounds to infer the analysis of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is critical for determining the molecular weight of this compound and for gaining structural insights through fragmentation analysis. The calculated molecular weight for this compound (C₉H₉N₃O) is 175.19 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy. acs.orgacs.org
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 175. The fragmentation pattern is expected to be characteristic of the pyrazolo[1,5-a]pyridine core and the acetamide side chain. Common fragmentation pathways for amides include the cleavage of the bond alpha to the carbonyl group. libretexts.org For this compound, this could lead to the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da). Cleavage of the amide bond could also generate a pyrazolo[1,5-a]pyridin-5-amine fragment. The fragmentation of the heterocyclic ring itself would likely involve the loss of small molecules like HCN. researchgate.net
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Formula |
| 175 | Molecular Ion [M]⁺ | [C₉H₉N₃O]⁺ |
| 133 | [M - CH₂CO]⁺ | [C₇H₇N₃]⁺ |
| 132 | [M - CH₃CO]⁺ | [C₇H₆N₃]⁺ |
Note: This table represents predicted fragmentation based on general principles of mass spectrometry and is not based on direct experimental data for the title compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides rapid and definitive identification of the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the N-H bond of the amide, the C=O (carbonyl) group, and various vibrations of the aromatic heterocyclic ring system.
Based on data from related pyrazolo[1,5-a]pyridine derivatives, the following key absorptions can be anticipated acs.orgacs.org:
N-H Stretch: A moderate to strong band in the region of 3200-3400 cm⁻¹, characteristic of the secondary amide N-H bond.
C-H Aromatic Stretch: Weak to moderate bands typically observed above 3000 cm⁻¹.
C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹, which is a hallmark of the carbonyl group in a secondary amide.
N-H Bend (Amide II band): A moderate band located near 1550 cm⁻¹.
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the fused pyrazolo[1,5-a]pyridine ring.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide N-H | Stretch | 3200 - 3400 |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 |
| Amide N-H | Bend (Amide II) | ~1550 |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 |
Note: Frequencies are based on typical ranges for these functional groups and data from analogous compounds.
X-ray Crystallography for Absolute Structure and Conformational Analysis
Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly available, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems demonstrate that the fused heterocyclic core is generally planar. nih.govresearchgate.net
The analysis would reveal the planarity of the pyrazolo[1,5-a]pyridine ring system and the orientation of the acetamide substituent relative to this plane. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, would be identified, providing insight into the crystal packing arrangement. These interactions are crucial in determining the solid-state properties of the compound. The crystal structure of a related compound, for example, could show specific intermolecular hydrogen bonds that dictate its packing motif. cardiff.ac.uk
Table 4: Illustrative Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Example Value (for a pyrazolo[3,4-b]pyrazine derivative) | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 10.123 | |
| b (Å) | 12.456 | |
| c (Å) | 11.789 | |
| β (°) | 98.76 | |
| Volume (ų) | 1470.1 | |
| Z | 4 |
Note: This data is from a different but structurally related heterocyclic system to illustrate the type of information obtained from X-ray crystallography.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for performing quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is typically developed for compounds of this polarity.
The method would involve a stationary phase, such as a C18 silica column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. nih.govptfarm.pl A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities or starting materials. mdpi.com Detection is commonly performed using a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. The purity is typically reported as a percentage based on the relative area of the main peak.
Table 5: A Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a typical, generalized HPLC method suitable for the analysis of heterocyclic compounds.
Research Applications and Investigational Biological Activities of N Pyrazolo 1,5 a Pyridin 5 Yl Acetamide Analogues Non Clinical Models
Applications in Oncological Research (Preclinical)
The dysregulation of protein kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention. rsc.org Analogues based on the pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) frameworks have been extensively explored as protein kinase inhibitors in a variety of non-clinical cancer models. nih.govrsc.org
In Vitro Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines
Numerous studies have demonstrated the ability of N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide analogues to inhibit the growth and proliferation of various human cancer cell lines.
A pyrazolo[1,5-a]pyrimidine derivative, designated as compound 4k (BS-194), showed potent antiproliferative effects across a panel of 60 different cancer cell lines, with a mean GI₅₀ (concentration for 50% growth inhibition) of 280 nmol/L. nih.gov Another compound, CFI-402257 (compound 24), also proved to be a potent inhibitor of cell growth in multiple cancer cell lines. nih.gov
Specifically, new series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against specific cell lines. Some of these compounds displayed significant anticancer effects against colorectal carcinoma (HCT116), prostate adenocarcinoma (PC-3), and liver carcinoma (HepG-2) cell lines. rhhz.net Further studies have confirmed cytotoxic activity against colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. researchgate.net In the context of hematological malignancies, certain analogues exhibited strong to moderate cytotoxicity against leukemia cell lines MOLT-4 and HL-60. nih.govresearchgate.net For instance, compound 5h was found to be 1.4 and 2.3 times more potent than the reference compound dinaciclib (B612106) against MOLT-4 and HL-60 cells, respectively. researchgate.net
Table 1: In Vitro Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogues
| Compound/Analogue Series | Cancer Cell Line(s) | Observed Activity | Reference(s) |
| 4k (BS-194) | Panel of 60 human cancer cell lines | Potent antiproliferative activity (mean GI₅₀= 280 nmol/L) | nih.gov |
| CFI-402257 (Compound 24) | Panel of cancer cell lines | Potent inhibitor of cell growth | nih.gov |
| Compounds 7d and 11a | HCT116 (Colorectal), PC-3 (Prostate) | Good antitumor activity | rhhz.net |
| Various Analogues | HCT116 (Colon), A549 (Lung), MCF-7 (Breast), HepG2 (Liver) | Demonstrated cytotoxicity | researchgate.net |
| Compound 5h | MOLT-4 (Leukemia), HL-60 (Leukemia) | Strong cytotoxicity; more potent than reference dinaciclib | nih.govresearchgate.net |
Kinase Inhibitory Profiles in Cancer Cell Models
The primary mechanism behind the anticancer activity of these analogues is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. rsc.org
Cyclin-Dependent Kinase (CDK) Inhibition : Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle. google.com Compound 4k (BS-194) is a potent inhibitor of CDK2, CDK1, CDK5, and CDK9 with IC₅₀ values of 3, 30, 30, and 90 nmol/L, respectively. nih.gov A separate series of analogues also demonstrated potent inhibitory activity against CDK1, CDK2, CDK5, and CDK9. nih.gov Within this series, compounds 5h and 5i were particularly effective against CDK2, with IC₅₀ values of 22 and 24 nM, respectively, comparable to the reference inhibitor dinaciclib. nih.govresearchgate.net
Phosphoinositide 3-Kinase (PI3K) Inhibition : The PI3K pathway is frequently activated in cancer. Analogues with a pyrazolo[1,5-a]pyridine core have been investigated as novel PI3K inhibitors, with compounds showing pan-PI3K, p110α-selective, or p110δ-selective profiles. rsc.org A benzimidazole (B57391) derivative of pyrazolo[1,5-a]pyrimidine, CPL302415, was identified as a highly potent and selective inhibitor of PI3Kδ with an IC₅₀ value of 18 nM. mdpi.comsemanticscholar.org
Tropomyosin Receptor Kinase (TRKA) Inhibition : The pyrazolo[1,5-a]pyrimidine scaffold has been recognized as a promising framework for developing TRKA inhibitors. researchgate.netmdpi.com
Rearranged during Transfection (RET) Kinase Inhibition : Both pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine compounds have been developed as potent and selective inhibitors of RET kinase, an oncogenic driver in certain types of lung and thyroid cancer. nih.govgoogle.comnih.gov
Casein Kinase 2 (CK2) Inhibition : A number of pyrazolo[1,5-a]pyrimidine analogues have been optimized as highly selective inhibitors of CK2, a kinase involved in cell growth, proliferation, and suppression of apoptosis. nih.govbiorxiv.orgbiorxiv.org One optimized compound, IC20 (31), demonstrated high in vitro potency for CK2 with a dissociation constant (KD) of 12 nM. biorxiv.org Another leader compound, a 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (2i), showed an IC₅₀ of 45 nM. mdpi.com
Pim-1 Kinase Inhibition : Analogues based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed as potent and highly selective inhibitors of Pim-1 kinase, a target implicated in various cancers, including multiple myeloma. nih.govnih.gov
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition : A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent inhibitors of IRAK4, a kinase involved in inflammatory signaling pathways that can be co-opted by cancer cells. nih.govnih.gov
Other Kinases : The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its inhibitory activity against other cancer-relevant kinases such as EGFR, B-Raf, and MEK. rsc.org
Table 2: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Analogues
| Compound/Analogue Series | Target Kinase(s) | Potency (IC₅₀/K D ) | Reference(s) |
| 4k (BS-194) | CDK2, CDK1, CDK9 | 3 nM, 30 nM, 90 nM | nih.gov |
| Compounds 5h / 5i | CDK2 | 22 nM / 24 nM | nih.govresearchgate.net |
| CPL302415 | PI3Kδ | 18 nM | mdpi.comsemanticscholar.org |
| IC20 (31) | CK2 | K D = 12 nM | biorxiv.org |
| Compound 2i | CK2 | 45 nM | mdpi.com |
| Various Analogues | RET | Potent inhibition | nih.govnih.gov |
| Various Analogues | Pim-1 | Nanomolar inhibitory activity | nih.gov |
| Various Analogues | IRAK4 | Potent inhibition | nih.govnih.gov |
In Vivo Antitumor Efficacy in Murine Models
The promising in vitro activity of these analogues has been translated into significant antitumor effects in preclinical animal models.
In a murine DLD-1 colorectal cancer xenograft model, orally administered pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors led to tumor growth inhibition. nih.gov
The CDK inhibitor 4k (BS-194) was shown to be orally bioavailable and effective at inhibiting the growth of human tumor xenografts in mice. nih.gov
The TTK inhibitor CFI-402257 demonstrated a dose-dependent inhibition of tumor growth in an HCT116 colorectal cancer xenograft model. nih.gov
The RET inhibitor WF-47-JS03 (compound 1) induced strong tumor regression in mouse models with RET-driven xenografts. nih.govnih.gov
Research in Inflammatory and Autoimmune Disorders (Preclinical)
Beyond oncology, this compound analogues are being investigated for their potential in treating inflammatory and autoimmune diseases, primarily through the inhibition of kinases involved in immune cell signaling. semanticscholar.orgnih.gov
Modulation of Inflammatory Cytokines
The production of pro-inflammatory cytokines is a key driver of inflammatory diseases. Certain pyrazolo[1,5-a]pyrimidine analogues have been shown to modulate these signaling molecules.
One such compound, (S)-44, demonstrated the ability to decrease plasma levels of Tumor Necrosis Factor-alpha (TNF-α), a critical mediator of inflammation, in in vivo preclinical models. nih.gov The mechanism for this effect was linked to the inhibition of MAPKAP-K2, a downstream kinase involved in regulating pro-inflammatory cytokine production. nih.gov Furthermore, the inhibition of IRAK4 by pyrazolo[1,5-a]pyrimidine derivatives represents a key strategy for controlling inflammatory responses. nih.govnih.gov IRAK4 is an essential transducer in signaling pathways that lead to the upregulation of multiple inflammatory genes and cytokines. nih.gov
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition in Immunological Models
The delta isoform of PI3K (PI3Kδ) is preferentially expressed in hematopoietic cells and plays a crucial role in the proliferation, differentiation, and function of immune cells, such as B-cells and T-cells. nih.gov The overactivity of the PI3Kδ signaling pathway is implicated in various autoimmune and inflammatory conditions. semanticscholar.org
Consequently, the development of selective PI3Kδ inhibitors is a promising therapeutic strategy for these disorders. nih.gov A number of potent and selective PI3Kδ inhibitors have been developed based on the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.comsemanticscholar.orgnih.gov These compounds are being investigated for their potential to treat conditions like systemic lupus erythematosus (SLE) and other autoimmune diseases by modulating the aberrant immune response. mdpi.comsemanticscholar.org
Antimicrobial and Antiviral Research Applications (In Vitro and Preclinical In Vivo)
Analogues of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine core have demonstrated notable potential in combating various pathogens, from bacteria and fungi to viruses, in non-clinical models.
A number of studies have explored the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and evaluated their efficacy against a range of microbial pathogens. rsc.orgnih.gov These investigations have shown that the scaffold is a promising backbone for the development of new antimicrobial agents.
Research has revealed that certain synthesized pyrazolo[1,5-a]pyrimidine compounds exhibit significant antibacterial and antifungal properties. rsc.org For instance, one study screened newly synthesized derivatives for their activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov In another study, various analogues were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains, with ciprofloxacin (B1669076) and ketoconazole (B1673606) used as standard references. organic-chemistry.org The results indicated that many of the tested compounds displayed considerable antimicrobial activity. organic-chemistry.org One particular compound in a series demonstrated high potency against all tested organisms, with zones of inhibition measuring 23 mm against S. aureus, 24 mm against P. aeruginosa, and 22 mm against E. coli. organic-chemistry.org The biological activity of these compounds is often linked to the specific substitutions on the pyrazolopyrimidine ring system. rsc.org
Table 1: Examples of Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Analogues
| Compound/Analogue | Target Organism | Activity Measure | Result | Reference |
|---|---|---|---|---|
| Analogue 11 | Staphylococcus aureus | Inhibition Zone | 23 mm | organic-chemistry.org |
| Analogue 11 | Pseudomonas aeruginosa | Inhibition Zone | 24 mm | organic-chemistry.org |
| Analogue 11 | Escherichia coli | Inhibition Zone | 22 mm | organic-chemistry.org |
| Various Derivatives | Gram-positive & Gram-negative bacteria | Screening | Active | nih.gov |
| Various Derivatives | Fungi | Screening | Active | rsc.orgnih.gov |
The pyrazolo[1,5-a]pyrimidine scaffold has been a cornerstone in the development of potent inhibitors of the Respiratory Syncytial Virus (RSV). nih.gov RSV is a primary cause of lower respiratory tract infections, and small-molecule inhibitors are being actively pursued as a therapeutic strategy. nih.govresearchgate.net
Analogues based on this scaffold act as RSV fusion (F) protein inhibitors. nih.gov The RSV F protein is essential for the virus's entry into host cells by mediating the fusion of the viral and cellular membranes. nih.gov By binding to this protein, the inhibitors prevent the conformational changes necessary for membrane fusion, thereby halting the infection process. nih.gov Optimization of a screening hit led to the development of GS-5806, an orally bioavailable pyrazolo[1,5-a]pyrimidine analogue with a mean EC50 of 0.43 nM against a panel of 75 RSV A and B clinical isolates. rsc.org
Structure-activity relationship (SAR) studies have been crucial in enhancing the potency of these inhibitors. For example, replacing a piperidine (B6355638) ring with an acyclic 1-methyaminopropyl moiety in one series resulted in a compound (9c) with potent anti-RSV activity (EC50 < 1 nM), comparable to the advanced candidate presatovir. nih.gov Further optimization of this compound led to the discovery of an even more potent inhibitor (14f) with an EC50 value of 0.15 nM. nih.gov Macrocyclization of the pyrazolo[1,5-a]pyrimidine derivatives has also been explored, leading to compounds with subnanomolar activities against wild-type RSV and single-digit nanomolar potency against drug-resistant mutant strains. nih.gov
Other Enzymatic and Receptor-Based Research
Beyond antimicrobial and antiviral applications, this compound analogues have been investigated for their ability to modulate the activity of various enzymes and receptors critical to cellular signaling and pathological processes.
Analogues of the pyrazolo[1,5-a]pyridine scaffold have been investigated as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP.
One line of research led to the discovery of a novel series of pyrazolo[1,5-a]pyrimidine-based inhibitors of PDE2A. Selective inhibition of PDE2A is considered a potential strategy for treating cognitive impairments. The optimization efforts resulted in a compound that robustly increased cGMP levels in the rat brain after oral administration. Another study, starting from the nonselective PDE inhibitor ibudilast, which has a pyrazolo[1,5-a]pyridine core, developed derivatives with selective activity against PDE3 and PDE4. These studies established that specific structural modifications, such as the introduction of a pyridazinone ring and methoxy (B1213986) groups, could steer selectivity towards different PDE subtypes.
Based on available scientific literature from the performed searches, there is no specific research detailing the investigation of this compound analogues for urease inhibitory potential. This remains an area that has not been extensively explored for this particular chemical scaffold.
A significant area of research for pyrazolo[1,5-a]pyrimidine acetamide (B32628) analogues has been their development as high-affinity ligands for the 18 kDa translocator protein (TSPO). TSPO is located on the outer mitochondrial membrane and is overexpressed in activated microglia during neuroinflammation and in certain cancers like glioblastoma. This makes it a valuable biomarker and therapeutic target.
The pyrazolo[1,5-a]pyrimidine acetamide class of compounds, exemplified by DPA-713 and DPA-714, are known for their high affinity and selectivity for TSPO. Research has focused on synthesizing novel analogues to improve this affinity and to develop radiolabeled versions for in vivo imaging with Positron Emission Tomography (PET). One study reported a series of novel fluoroalkyl- and fluoroalkynyl-analogues with subnanomolar affinity for TSPO (Ki values ranging from 0.37 to 0.86 nM). Another investigation led to the discovery of a novel ligand, GMA 15, which exhibited a picomolar affinity (Ki = 60 pM), a 61-fold enhancement compared to the standard DPA-714.
In addition to their role as imaging agents, these ligands have been investigated for their therapeutic potential. Studies have shown that analogues of DPA-713 can induce apoptosis and dissipate mitochondrial membrane potential in human glioblastoma cell lines, suggesting a potential anti-cancer application.
Table 2: Binding Affinities of Pyrazolo[1,5-a]pyrimidine Analogues for TSPO
| Compound/Analogue | Binding Affinity (Ki) | Reference |
|---|---|---|
| DPA-714 | 0.91 nM | |
| Fluoroalkyl/alkynyl analogues | 0.37 - 0.86 nM | |
| GMA 15 | 60 pM |
SLACK Potassium Channel Modulation
The sodium-activated potassium channel known as SLACK (Sequence Like a Calcium-activated K+ channel), encoded by the KCNT1 gene, is a crucial regulator of neuronal excitability. mdpi.com Its proper function is essential for processes like the afterhyperpolarization that follows repeated neural firing, thereby modulating action potential frequencies. mdpi.com Gain-of-function mutations in the KCNT1 gene have been linked to severe, pharmacoresistant epileptic disorders such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). mdpi.comnih.gov This has made small molecule inhibitors of SLACK channels a compelling therapeutic strategy. mdpi.comnih.gov
While direct studies on this compound as a SLACK channel modulator are not prominent in the reviewed literature, research into structurally related compounds underscores the therapeutic potential of targeting this channel. A notable hit optimization effort was conducted on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, which were identified through high-throughput screening as inhibitors of SLACK channels. mdpi.com This research involved the systematic preparation of over 60 analogues to establish structure-activity relationships for wild-type SLACK inhibition, leading to the identification of five compounds with submicromolar potency. mdpi.com
In a different context, the pyrazolo[1,5-a]pyrimidine scaffold, which is structurally related to pyrazolo[1,5-a]pyridine, has been investigated for its modulatory effects on other potassium channels. For instance, a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds were designed and synthesized as activators (openers) of K(v)7 potassium channels, which are also involved in regulating neuronal excitability. nih.govsci-hub.se The lead compound from this series, QO-58, demonstrated the ability to increase current amplitudes, shift the voltage-dependent activation to a more negative potential, and slow the deactivation of K(v)7.2/K(v)7.3 channels. nih.gov This suggests that the broader pyrazolo[1,5-a] fused ring systems are versatile scaffolds for modulating various potassium channels.
The functional interaction between SLACK channels and the Transient Receptor Potential Ankyrin type 1 (TRPA1) channel has also been explored. mdpi.com In sensory neurons, TRPA1 and SLACK are extensively co-localized, and SLACK channels appear to modulate TRPA1-mediated nociception. mdpi.com Studies in HEK-293 cells expressing both channels showed that SLACK-dependent potassium currents are modulated in a TRPA1-dependent manner. mdpi.com
Table 1: Investigational SLACK Potassium Channel Inhibitors
| Compound Series | Key Findings | Reference |
|---|
Antitubercular Activity Research
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. nih.govacs.org The pyrazolo[1,5-a]pyridine scaffold has been a focal point in the development of novel compounds targeting this pathogen.
A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) (PPA) derivatives with a diaryl side chain were designed and synthesized to improve efficacy against drug-resistant Mtb strains. nih.govacs.org Many of these compounds exhibited excellent in vitro potency against both the drug-susceptible H37Rv strain and drug-resistant clinical isolates. nih.gov For example, certain substituted diphenyl and heterodiaryl PPAs showed Minimum Inhibitory Concentration (MIC) values in the sub-micromolar to nanomolar range against isoniazid-resistant and rifampicin-resistant Mtb strains. nih.gov One promising compound, 6j , not only had potent antibacterial activity but also displayed favorable pharmacokinetic properties, including an oral bioavailability of 41%, and significantly reduced the bacterial load in a mouse infection model. nih.gov
Another study focused on pyrazolo[1,5-a]pyridine-3-carboxamide hybrids, which also demonstrated significant antitubercular potential. nih.govresearchgate.net The representative hybrid, compound 7 , showed promising in vitro activity against the H37Rv strain with a MIC value of 0.006 µg/mL and against a panel of drug-resistant Mtb strains with MIC values ranging from 0.003 to 0.014 µg/mL. nih.govresearchgate.net Importantly, this compound exhibited low cytotoxicity and was effective in reducing the mycobacterial burden in a mouse model infected with an autoluminescent H37Ra strain. nih.govresearchgate.net
Furthermore, related scaffolds such as tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs) have been identified as potent antitubercular agents. plos.org These compounds, along with another series of N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyrans] (Spiros), were found to be bactericidal against M. tuberculosis and target the essential mycobacterial membrane protein MmpL3. plos.org
Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Analogues
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) | Drug-resistant Mtb | Excellent in vitro potency against H37Rv (MIC < 0.002–0.381 μg/mL) and drug-resistant strains (MIC < 0.002–0.465 μg/mL). Compound 6j showed good oral bioavailability (41%) and in vivo efficacy. | nih.govacs.org |
| Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids | Drug-resistant Mtb | Hybrid 7 exhibited potent activity against H37Rv (MIC = 0.006 μg/mL) and drug-resistant strains (MIC = 0.003–0.014 μg/mL) with low cytotoxicity and in vivo efficacy. | nih.govresearchgate.net |
Application as Chemical Probes for Biological System Investigations
The unique photophysical properties of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds have led to their development as fluorescent chemical probes for investigating biological systems. nih.govnih.gov These compounds can be designed to respond to specific environmental changes, such as pH, making them valuable tools for cellular imaging. nih.govrsc.org
A novel fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative was synthesized to monitor pH in cells. nih.govrsc.org This probe demonstrated several advantageous characteristics, including a rapid response to acidic pH (less than 10 seconds), a high quantum yield (φ = 0.64), and excellent selectivity and sensitivity. nih.govrsc.org The mechanism of fluorescence is based on an intramolecular charge transfer (ICT) process. nih.gov This probe was successfully used to monitor intracellular hydrogen ion concentrations within RAW 264.7 cells, highlighting its potential for imaging acidic organelles. nih.gov
Similarly, a comprehensive study of a family of pyrazolo[1,5-a]pyrimidines identified them as strategic compounds for optical applications due to their tunable photophysical properties. nih.gov By modifying substituents on the fused ring system, properties such as molar absorptivity and fluorescence quantum yield could be modulated. nih.gov For example, the introduction of electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring was found to enhance both absorption and emission, resulting in quantum yields as high as 0.97. nih.gov The stability of these probes under various conditions, including exposure to extreme pH, was found to be comparable to commercial probes like coumarin-153 and rhodamine 6G. nih.gov These findings underscore the versatility of the pyrazolo[1,5-a]pyridine and related heterocyclic systems as core structures for the development of novel chemical probes for biological research. nih.govsemanticscholar.org
Table 3: Pyrazolo[1,5-a]pyridine-Based Chemical Probes
| Probe Type | Key Features | Application | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine derivative | Fast response (< 10 s), high quantum yield (0.64), high selectivity for H+. | Monitoring intracellular pH in acidic conditions. | nih.govrsc.org |
Future Directions and Emerging Research Avenues for N Pyrazolo 1,5 a Pyridin 5 Yl Acetamide
Development of Novel and Efficient Synthetic Routes for Complex Analogues
The future of N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide research is intrinsically linked to the ability to synthesize increasingly complex and diverse analogues. While traditional methods such as the condensation of aminopyrazoles with 1,3-biselectrophilic compounds have been foundational, next-generation synthetic strategies are required to explore a wider chemical space. nih.govnih.gov
Furthermore, cross-dehydrogenative coupling (CDC) reactions are emerging as a powerful strategy for forming C-C and C-N bonds directly from C-H bonds, offering a more atom-economical approach to functionalization. acs.orgnih.gov The development of regioselective cycloaddition reactions also presents a promising avenue for creating uniquely substituted pyrazolo[1,5-a]pyridine (B1195680) architectures under mild conditions. organic-chemistry.org These advanced synthetic methods will be crucial for building libraries of novel analogues with tailored properties for specific applications.
| Synthetic Strategy | Key Features | Potential Advantages for Analogue Synthesis | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds with high precision. | Enables introduction of diverse functional groups to modulate biological activity. | nih.gov |
| Microwave-Assisted Synthesis | Enhanced reaction rates and improved product yields. | Rapid generation of compound libraries for screening. | nih.govresearchgate.net |
| Cross-Dehydrogenative Coupling (CDC) | Forms bonds directly from C-H bonds, increasing atom economy. | More efficient and environmentally friendly functionalization of the core scaffold. | acs.orgnih.gov |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step. | Greatly increases synthetic efficiency and complexity of accessible molecules. | nih.govnih.gov |
| Regioselective Cycloaddition | Precise control over the position of new ring formations. | Access to novel, multifunctionalized pyrazolo[1,5-a]pyridine architectures. | organic-chemistry.org |
Exploration of Underexplored Biological Targets for Therapeutic Potential
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close relative of pyrazolo[1,5-a]pyridine, has demonstrated a remarkable range of biological activities, with derivatives showing efficacy as inhibitors of various protein kinases, including PI3Kδ, Trk, and TTK. nih.govmdpi.comnih.gov Analogues have also been identified as antagonists of the aryl hydrocarbon receptor (AHR) and ligands for the translocator protein (TSPO). rsc.orgnih.gov While these established targets remain important, a significant opportunity lies in screening this compound and its derivatives against underexplored biological targets.
Future research should aim to broaden the therapeutic scope of this scaffold. Given its success in kinase inhibition, exploring its activity against other kinase families or targeting pseudo-kinases could yield novel therapeutic agents. nih.gov Another promising area is the investigation of protein-protein interactions (PPIs). For example, recent studies have used AI to identify pyrazolo[1,5-a]pyrimidine derivatives that inhibit the homodimerization of Toll-like receptor 4 (TLR4), a key player in innate immunity. nih.gov This highlights the potential for designing analogues of this compound that modulate PPIs involved in cancer, inflammation, and infectious diseases. Furthermore, epigenetic targets, such as histone-modifying enzymes and bromodomains, represent another frontier for this versatile scaffold.
| Target Class | Known Targets | Potential Underexplored Targets | Therapeutic Rationale | Reference |
|---|---|---|---|---|
| Protein Kinases | PI3Kδ, Trk, TTK, KDR, Pim kinases | Epigenetic kinases (e.g., EZH2), Metabolic kinases (e.g., AMPK) | Targeting cancer metabolism and epigenetic dysregulation. | nih.govmdpi.comnih.govsci-hub.senovartis.com |
| Receptors | Aryl Hydrocarbon Receptor (AHR) | Orphan nuclear receptors, GPCRs | Modulating novel signaling pathways in various diseases. | rsc.org |
| Protein-Protein Interactions (PPIs) | TLR4-TLR4 Homodimerization | p53-MDM2, Bcl-2 family interactions | Restoring tumor suppressor function and inducing apoptosis in cancer. | nih.gov |
| Other Enzymes | Ribonuclease H | Histone Deacetylases (HDACs), Methyltransferases | Targeting epigenetic modifications in cancer and other diseases. | mdpi.com |
| Transporter Proteins | Translocator Protein (TSPO) | ABC transporters | Overcoming multidrug resistance in cancer therapy. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of this compound analogues. researchgate.net These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery pipeline. springernature.comcrimsonpublishers.com
Beyond screening, generative AI models can be employed for de novo drug design. These algorithms can generate novel molecular structures, including new pyrazolo[1,5-a]pyridine derivatives, that are optimized for desired properties such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net ML models are also crucial for developing accurate Quantitative Structure-Activity Relationship (QSAR) models, which can predict the biological activity of new analogues before they are synthesized, saving time and resources. researchgate.net
| AI/ML Application | Description | Specific Goal | Reference |
|---|---|---|---|
| Virtual Screening | Rapidly screening large virtual libraries against a biological target. | Identify novel hits with high binding affinity. | springernature.com |
| De Novo Design | Generating novel molecular structures with desired properties. | Create innovative analogues with improved potency and drug-like properties. | researchgate.netcrimsonpublishers.com |
| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. | Prioritize the synthesis of the most promising analogues. | researchgate.net |
| ADME/T Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Optimize pharmacokinetic and safety profiles early in the design process. | researchgate.net |
| Target Identification | Analyzing biological data to propose and validate new drug targets. | Identify new therapeutic opportunities for the pyrazolo[1,5-a]pyridine scaffold. | crimsonpublishers.com |
Design Principles for Enhancing Selectivity and Minimizing Off-Target Interactions
A critical challenge in drug development is designing compounds that interact potently with their intended target while avoiding off-target interactions that can lead to side effects. For this compound analogues, future research will focus on rational design principles to maximize selectivity.
Structure-based drug design is a cornerstone of this effort. novartis.com By analyzing the X-ray crystal structures of targets in complex with inhibitors, researchers can identify unique features of the binding pocket that can be exploited. For example, in the design of PI3Kδ inhibitors, a morpholine (B109124) ring was found to be a key hydrogen bond acceptor in the hinge region of the enzyme, while other substituents were designed to occupy a specific affinity pocket, enhancing both potency and selectivity. nih.gov
Other strategies include modifying parts of the molecule that extend into the solvent-exposed region to improve solubility and pharmacokinetic properties without compromising potency. nih.gov The incorporation of specific functional groups, such as fluorine atoms, can also enhance interactions with key amino acid residues. mdpi.com For kinase inhibitors, achieving selectivity can be particularly challenging due to the highly conserved nature of the ATP-binding site. Therefore, exploring allosteric sites—pockets on the enzyme distinct from the active site—offers a promising strategy for developing highly selective modulators. nih.gov
| Design Principle | Structural Modification | Mechanism of Selectivity Enhancement | Reference |
|---|---|---|---|
| Hinge-Binding Optimization | Incorporate specific H-bond donors/acceptors (e.g., morpholine). | Forms strong, specific interactions with the kinase hinge region. | nih.gov |
| Targeting Affinity Pockets | Add substituents that fit into unique sub-pockets of the target. | Exploits differences in the topology of binding sites among related proteins. | nih.govmdpi.com |
| Solvent-Frontier Exploration | Modify parts of the molecule exposed to the solvent. | Improves physicochemical properties while maintaining core interactions. | nih.gov |
| Allosteric Targeting | Design compounds that bind to sites other than the active site. | Leverages less-conserved regions of the protein to achieve high selectivity. | nih.gov |
| Macrocyclization | Constrain the molecule's conformation by linking two points. | Reduces conformational flexibility, pre-organizing the ligand for optimal binding to the target and reducing off-target interactions. | mdpi.com |
Investigation of Photophysical Properties and Material Science Applications
Beyond their therapeutic potential, pyrazolo[1,5-a]pyridine and its related pyrimidine derivatives have attracted significant attention in material science due to their compelling photophysical properties. nih.govencyclopedia.pub These compounds can act as fluorophores, molecules that absorb light at one wavelength and emit it at a longer wavelength. rsc.org This opens up a range of applications in advanced materials and bio-imaging.
The fluorescence properties of the pyrazolo[1,5-a]pyridine core can be systematically tuned. Research has shown that introducing electron-donating groups (EDGs) at certain positions on the fused ring system can significantly improve both absorption and emission intensities. rsc.org Conversely, electron-withdrawing groups (EWGs) can also modulate these properties, creating a "push-pull" system that can be fine-tuned for specific applications. rsc.org
Future research will likely focus on designing this compound analogues with optimized photophysical characteristics. This includes developing compounds with high quantum yields (a measure of emission efficiency), excellent photostability, and large Stokes shifts (the difference between absorption and emission peaks). Such compounds could find use as fluorescent probes for biological imaging, chemosensors for detecting specific ions or molecules, or as emitters in organic light-emitting diodes (OLEDs). The tendency of these molecules to form crystals with strong solid-state emission is another exciting avenue for the development of novel organic materials. rsc.org
| Substituent Type at Position 7 | Example Substituent | Effect on Photophysical Properties | Potential Application | Reference |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | 4-MeOPh (p-Methoxyphenyl) | Improves absorption and emission behaviors; leads to good solid-state emission. | Solid-state emitters, OLEDs. | rsc.org |
| Electron-Withdrawing Group (EWG) | 4-Py (4-Pyridyl) | Creates a push-pull system, modulating emission properties. | Fluorescent probes, chemosensors. | rsc.org |
| Halogens | 2,4-Cl2Ph (2,4-Dichlorophenyl) | Can influence quantum yield and solid-state emission. | Functional organic materials. | rsc.org |
| Unsubstituted Aryl | Ph (Phenyl) | Provides a baseline for good solid-state emission intensity. | Core structures for further functionalization. | rsc.org |
Q & A
Q. What are the common synthetic routes for preparing N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide derivatives?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example:
- Coupling with amines: React 7-chloro-pyrazolo[1,5-a]pyrimidine intermediates with substituted acetamides under Pd catalysis (e.g., Pd(OAc)₂, BINAP, Cs₂CO₃ in dioxane at 130°C) .
- Nucleophilic substitution: Use potassium carbonate or triethylamine in polar aprotic solvents (e.g., acetonitrile, 1,4-dioxane) at 60–95°C to couple pyrazolo-pyridine cores with acetamide precursors .
- Reductive amination: Reduce nitro intermediates (e.g., N-(2-fluoro-5-nitrophenyl)acetamide) to anilines, followed by cyclization with pyrazole derivatives .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Assign proton environments (e.g., pyrazole/pyridine ring protons at δ 6.8–9.7 ppm) and carbonyl carbons (δ ~168 ppm) .
- IR spectroscopy: Identify characteristic stretches (e.g., C=O at ~1680 cm⁻¹, CN at ~2259 cm⁻¹) .
- Mass spectrometry (EI/ESI): Confirm molecular weight and fragmentation patterns (e.g., M⁺ peaks and diagnostic fragments like [M-CN]⁺) .
- X-ray crystallography: Resolve 3D structures to validate regiochemistry and hydrogen-bonding interactions .
Q. How are this compound derivatives evaluated for biological activity in preclinical research?
Methodological Answer:
- Kinase inhibition assays: Measure IC₅₀ values against targets like CK2 or IRAK4 using ATP-competitive assays .
- Cell-based viability assays: Test anticancer activity in tumor cell lines (e.g., via MTT assays) .
- Enzymatic profiling: Screen for off-target effects using panels of related kinases or proteases .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields during synthesis?
Methodological Answer:
- Solvent selection: Use 1,4-dioxane or DMF for improved solubility of intermediates (yields up to 68.5% vs. 51.8% in acetonitrile) .
- Catalyst tuning: Replace Pd(OAc)₂ with Pd₂(dba)₃ for enhanced coupling efficiency in microwave-assisted reactions .
- Temperature control: Higher temperatures (130°C) reduce reaction times but may require inert atmospheres to prevent decomposition .
Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies: Compare substituent effects (e.g., trifluoromethyl groups enhance kinase selectivity, while cyclopropylamino groups improve metabolic stability) .
- Molecular docking: Model interactions with binding pockets (e.g., hinge regions of CK2 kinase) to explain potency variations .
- Pharmacokinetic profiling: Assess bioavailability and metabolite formation to correlate in vitro vs. in vivo discrepancies .
Q. How is X-ray crystallography utilized in determining 3D structures of pyrazolo[1,5-a]pyridine-acetamide complexes?
Methodological Answer:
- Crystal growth: Use slow evaporation from acetic acid or DMSO to obtain single crystals .
- Data refinement: Resolve dihedral angles (e.g., 34°–64° for aryl-pyrimidine torsion) to confirm resonance effects .
- Hydrogen-bond analysis: Map interactions between acetamide carbonyls and active-site residues (e.g., Lys68 in CK2) .
Q. What methodological considerations are critical for in vivo studies of this compound-based kinase inhibitors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
